2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole moiety. This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Thioether Formation: The benzothiazole derivative is then reacted with a suitable alkylating agent to introduce the thioether linkage.
Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 4-bromobenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone
- 2-(1,3-benzothiazol-2-ylsulfanyl)ethanesulfonate
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is unique due to the presence of the 4-bromophenyl group and the Schiff base linkage. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzothiazole derivatives.
Properties
Molecular Formula |
C16H12BrN3OS2 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12BrN3OS2/c17-12-7-5-11(6-8-12)9-18-20-15(21)10-22-16-19-13-3-1-2-4-14(13)23-16/h1-9H,10H2,(H,20,21)/b18-9+ |
InChI Key |
ZCGIRQXNTDZBRB-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.